2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde (2-O-IA) is an organic compound that is used as a synthetic intermediate in the manufacture of drugs, dyes, and other compounds. It is also known as 2-oxoindole-3-carboxaldehyde or 2-oxo-1H-indole-3-carboxaldehyde. 2-O-IA is a versatile compound that can be used in a variety of reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries.
Wissenschaftliche Forschungsanwendungen
2-O-IA is a useful compound for scientific research, as it can be used to prepare a variety of compounds, including drugs, dyes, and other compounds. For example, 2-O-IA can be used to synthesize the anti-inflammatory drug indomethacin, as well as to synthesize the dye indigo. Additionally, 2-O-IA can be used to synthesize compounds that have potential applications in the fields of biotechnology and biomedicine, such as compounds with anti-cancer or anti-bacterial properties.
Wirkmechanismus
2-O-IA is a versatile reagent that can be used in a variety of reactions. It can act as an electrophile, a nucleophile, and a leaving group, depending on the reaction conditions. As an electrophile, 2-O-IA can be used to form covalent bonds with other molecules, such as in the synthesis of indomethacin. As a nucleophile, 2-O-IA can be used to form a bond with a proton, such as in the synthesis of indigo. Finally, as a leaving group, 2-O-IA can be used to facilitate the formation of other compounds, such as in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Biochemical and Physiological Effects
2-O-IA has been studied for its potential biochemical and physiological effects. Studies have shown that 2-O-IA has anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2-O-IA has been shown to have a protective effect against oxidative stress, which can lead to a variety of diseases, such as cancer, heart disease, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-O-IA is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to obtain. Additionally, 2-O-IA is a versatile compound that can be used in a variety of reactions. However, there are some limitations to using 2-O-IA in laboratory experiments. For example, 2-O-IA is reactive and can form unwanted products if not handled properly. Additionally, 2-O-IA can be toxic if inhaled or ingested, so proper safety precautions must be taken when handling it.
Zukünftige Richtungen
The potential applications of 2-O-IA are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the potential therapeutic applications of 2-O-IA, such as its potential use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to explore the potential of 2-O-IA in the synthesis of novel compounds, such as dyes, drugs, and other compounds. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 2-O-IA, such as its potential protective effects against oxidative stress.
Synthesemethoden
2-O-IA can be synthesized from the reaction of indole-3-carboxaldehyde with an appropriate reagent. The most common method involves the use of an aqueous solution of sodium hydroxide, which is added to a solution of indole-3-carboxaldehyde in ethanol. The reaction is typically carried out at room temperature for a few hours, and the resulting 2-O-IA can be isolated by filtration or distillation.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde involves the condensation of indole-3-carboxaldehyde with acetaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Acetaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve indole-3-carboxaldehyde (1.0 equiv) and acetaldehyde (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyrrolidine.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as ethyl acetate/hexanes to obtain the desired product as a yellow solid." ] } | |
66447-79-8 | |
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2E)-2-(2-oxo-1H-indol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)/b8-5+ |
InChI-Schlüssel |
SZPUXQUHQPTPDC-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\C=O)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=O)C(=O)N2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.